

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate solubility data

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Compound of Interest

Compound Name: *Tert-butyl methyl(piperidin-3-ylmethyl)carbamate*

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An In-Depth Technical Guide to the Solubility Profile of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate, a key heterocyclic building block in pharmaceutical synthesis. In the absence of extensive public data, this document establishes a robust predicted solubility profile based on first-principle analysis of its molecular structure. We delve into the physicochemical properties that govern its behavior in various solvent systems, offering a predictive framework for its solubility. Critically, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of its thermodynamic solubility via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Strategies for solubility enhancement are also discussed, providing researchers, scientists, and drug development professionals with a foundational resource for handling, formulation, and preclinical development involving this compound.

Part 1: Physicochemical Characterization and Structural Analysis

Understanding the solubility of a compound begins with a thorough examination of its fundamental physicochemical properties. Tert-butyl N-methyl-N-[(piperidin-3-

yl)methyl]carbamate (CAS No: 169750-76-9) is a bifunctional molecule whose solubility is a product of the interplay between its lipophilic and hydrophilic components.

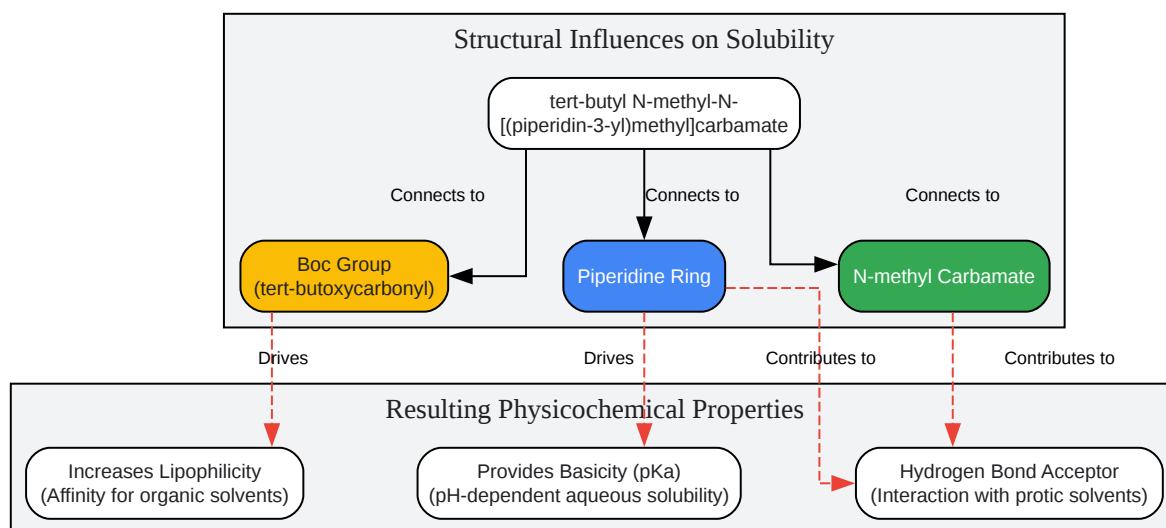
The molecule's structure incorporates a piperidine ring, which contains a basic secondary amine, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and an N-methyl carbamate linker. The Boc group significantly increases the molecule's nonpolar character, while the piperidine nitrogen provides a site for protonation, rendering its aqueous solubility highly dependent on pH.

Table 1: Key Physicochemical Properties of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate

Property	Value	Source / Rationale
IUPAC Name	tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate	PubChem CID 23004744[1]
CAS Number	169750-76-9	MySkinRecipes[2]
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂	PubChem CID 23004744[1]
Molecular Weight	228.34 g/mol	MySkinRecipes[2]
Predicted XLogP3	~1.5 - 2.0	Inferred from similar structures. The non-N-methylated analog has a computed XLogP3 of 1.2[3][4]. The addition of a methyl group increases lipophilicity.
Predicted pKa	~10 - 11	The basicity is primarily driven by the secondary amine in the piperidine ring, which is typical for such structures.[5]
Physical Form	Solid (Predicted)	Similar Boc-protected piperidine derivatives are solids at room temperature.

Causality Behind Structural Influences on Solubility:

- **Piperidine Ring:** The core heterocyclic structure is inherently nonpolar. However, the nitrogen atom is a hydrogen bond acceptor and, more importantly, a Brønsted-Lowry base.[6] In acidic aqueous media, this nitrogen will be protonated, forming a cationic species with significantly enhanced water solubility.[5]
- **tert-Butoxycarbonyl (Boc) Group:** This bulky, nonpolar group is the primary contributor to the molecule's lipophilicity. It sterically shields the carbamate nitrogen and increases the compound's affinity for organic, nonpolar solvents. The Boc group is a common protecting group used in organic synthesis.[7]
- **N-methyl Carbamate Linker:** The carbamate group possesses polar characteristics, including a carbonyl oxygen that can act as a hydrogen bond acceptor. This provides some affinity for polar solvents.



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Caption: Key functional groups and their impact on solubility properties.

Part 2: Predicted Solubility Profile

While quantitative experimental data is not readily available, a reliable qualitative profile can be constructed by analogy to piperidine and its derivatives.[8] Piperidine itself is miscible with water and highly soluble in most organic solvents, with limited solubility only in very nonpolar solvents like hexane.[9] Our target molecule, being a larger and more lipophilic derivative, is expected to have reduced aqueous solubility at neutral pH but should maintain high solubility in a broad range of organic solvents.

Table 2: Predicted Solubility of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate in Common Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Aqueous (pH 7)	Water, Phosphate-Buffered Saline (PBS)	Low to Very Low	The large, lipophilic Boc group dominates the structure, leading to poor affinity for water at neutral pH.
Aqueous (pH < 4)	0.1 M HCl, Citrate Buffers	High	Protonation of the basic piperidine nitrogen forms a soluble salt, dramatically increasing aqueous solubility. [5] [6]
Protic Polar	Methanol, Ethanol, Isopropanol	High to Miscible	The molecule can act as a hydrogen bond acceptor, and its overall polarity is compatible with alcohols. [8]
Aprotic Polar	DMSO, Acetonitrile, THF, Acetone	High	Favorable dipole-dipole interactions are expected with these solvents. DMSO is a common choice for creating high-concentration stock solutions. [5]

Halogenated	Dichloromethane (DCM), Chloroform	High	Excellent miscibility is expected due to the compound's moderate polarity and the solvent's ability to engage in weak hydrogen bonding.[8]
Aromatic	Toluene, Benzene	Moderate to High	The aliphatic structure and overall size suggest good compatibility with nonpolar aromatic rings.[8]
Nonpolar	Hexane, Heptane	Low	The polarity of the carbamate and the free amine limit solubility in highly nonpolar aliphatic solvents.[8][9]

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction, empirical data is required. The gold standard for determining thermodynamic solubility is the Saturation Shake-Flask Method.[8] This protocol is a self-validating system; by ensuring an excess of solid compound remains after equilibration, one can be confident the resulting solution is truly saturated.

Materials and Equipment

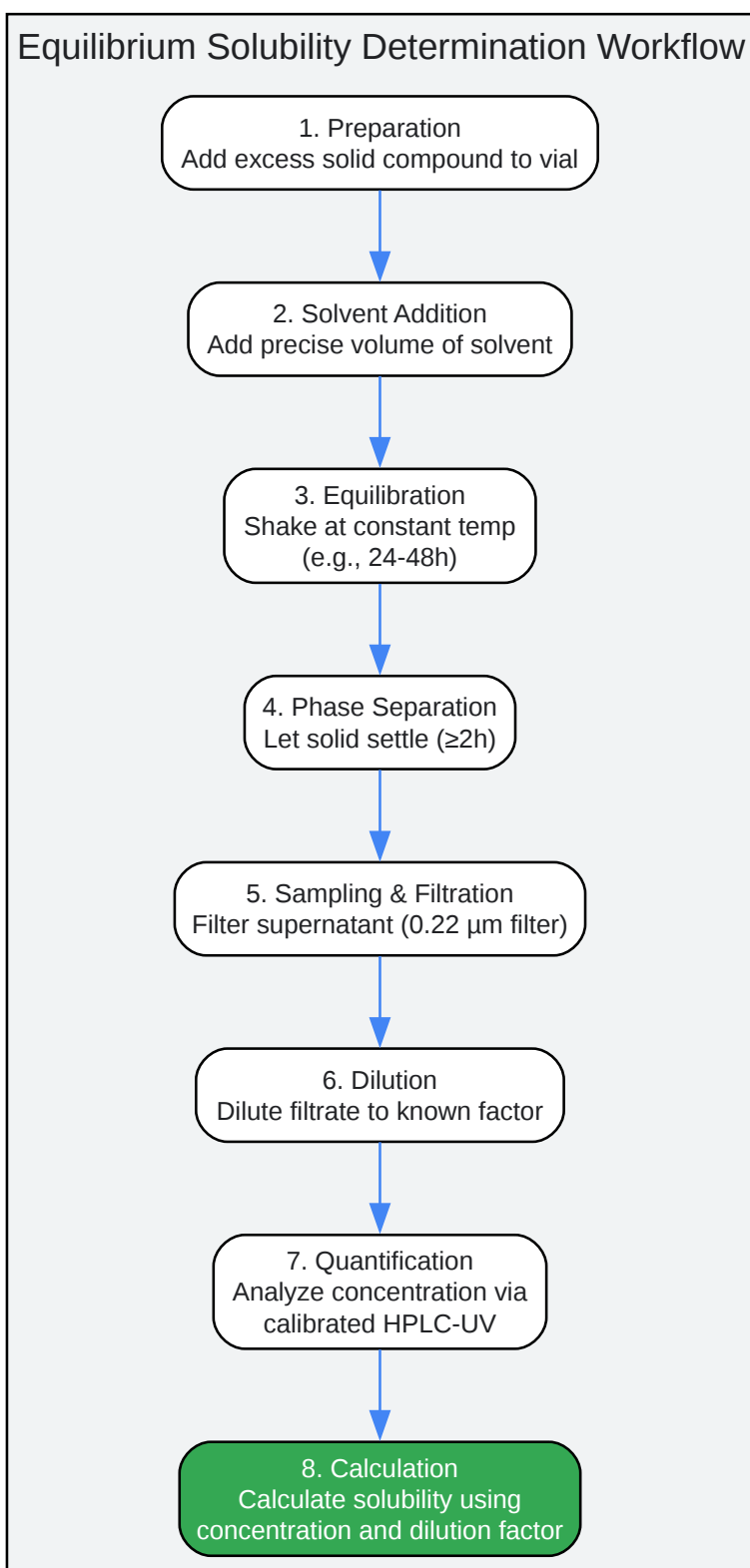
- tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate (solid)
- Class A volumetric flasks and pipettes
- Analytical balance (4 decimal places)

- Glass vials with PTFE-lined screw caps
- Orbital shaker with temperature control
- Centrifuge (optional, for enhancing phase separation)
- Syringes and chemically inert syringe filters (e.g., 0.22 μm PVDF or PTFE)
- High-Performance Liquid Chromatograph (HPLC) with UV detector
- Selected solvents (HPLC grade)

Step-by-Step Methodology

- **Preparation:** Add an excess amount of the solid compound to several glass vials. A visual excess of solid should be clearly evident relative to the volume of solvent to be added. This ensures that saturation can be reached and maintained.
- **Solvent Addition:** Accurately dispense a precise volume (e.g., 2.0 mL) of the desired test solvent into each vial.
- **Equilibration:** Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.^{[5][8]} A preliminary time-course experiment can be run to confirm the point at which the concentration in solution becomes static.
- **Phase Separation:** After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Centrifugation at the same temperature can be used to accelerate this process.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 μm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that would falsely elevate the measured concentration.^[6]
- **Dilution:** Accurately perform a serial dilution of the filtered saturate solution with the appropriate mobile phase or solvent to bring the concentration into the linear range of the analytical method's calibration curve.

- Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV method to determine the precise concentration of the dissolved analyte. Carbamates are readily analyzed by reverse-phase HPLC.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Typical HPLC Conditions:
 - Column: C18, 5 μ m
 - Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for good peak shape)
 - Detection: UV at an appropriate wavelength (e.g., ~210-220 nm)
- Calculation: Calculate the solubility using the measured concentration from the HPLC analysis and the dilution factor. Report the result in standard units such as mg/mL or mmol/L.



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Caption: Workflow for Determining Equilibrium Solubility via Shake-Flask Method.

Part 4: Strategies for Solubility Enhancement

For many pharmaceutical applications, particularly aqueous formulations, the native solubility of a compound like this may be insufficient. Several established strategies can be employed to overcome this challenge.

- **pH Adjustment / Salt Formation:** This is the most effective strategy for ionizable compounds. Lowering the pH of an aqueous solution well below the pKa of the piperidine nitrogen will convert the molecule into its highly soluble hydrochloride or other salt form.^[6]
- **Co-solvents:** The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to an aqueous solution can significantly increase the solubility of lipophilic compounds. However, the concentration of co-solvents must be carefully optimized to avoid toxicity in biological systems.^[6]
- **Complexation with Cyclodextrins:** Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate nonpolar guest molecules, like the Boc-protected portion of this compound, forming an inclusion complex that has greatly improved aqueous solubility.^{[6][13]}

Conclusion

Tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate exhibits a classic solubility profile for a modern synthetic building block: high solubility in a wide array of organic solvents and pH-dependent solubility in aqueous media. Its lipophilic nature, driven by the Boc group, renders it poorly soluble in neutral water, but its basic piperidine nitrogen allows for dramatic solubility enhancement in acidic conditions through salt formation. For any application in drug discovery or development, the predictive profile outlined in this guide should be confirmed using the rigorous, quantitative shake-flask protocol provided. This ensures the generation of reliable, accurate data essential for successful formulation, screening, and preclinical evaluation.

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